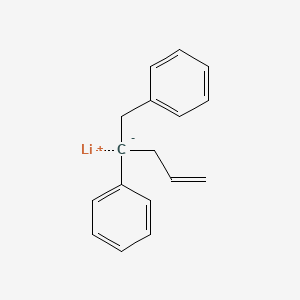

lithium;1-phenylpent-4-en-2-ylbenzene

Description

Structure

3D Structure of Parent

Properties

CAS No. |

62901-78-4 |

|---|---|

Molecular Formula |

C17H17Li |

Molecular Weight |

228.3 g/mol |

IUPAC Name |

lithium;1-phenylpent-4-en-2-ylbenzene |

InChI |

InChI=1S/C17H17.Li/c1-2-9-17(16-12-7-4-8-13-16)14-15-10-5-3-6-11-15;/h2-8,10-13H,1,9,14H2;/q-1;+1 |

InChI Key |

MLDDGVDANWPTMH-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C=CC[C-](CC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Lithium;1 Phenylpent 4 En 2 Ylbenzene and Its Precursors

Development of Precursor Synthesis Strategies

The foundation of a successful organolithium synthesis lies in the rational design and preparation of its precursors. The choice of precursor dictates the method of lithiation and can significantly influence the yield, purity, and stability of the final product.

Metal-halogen exchange is a powerful and widely used method for preparing organolithium reagents. wikipedia.org This strategy requires the synthesis of an organohalide precursor, such as 2-bromo- or 2-chloro-1-phenylpent-4-ene. A common and effective route to these halides involves a two-step process starting from commercially available reagents.

First, the precursor alcohol, 1-phenylpent-4-en-2-ol, is synthesized. nih.gov This can be achieved via a Grignard reaction, for instance, by the nucleophilic addition of allylmagnesium bromide to phenylacetaldehyde. This reaction constructs the carbon skeleton and introduces the hydroxyl group at the desired C2 position.

Subsequently, the secondary alcohol is converted into the corresponding alkyl halide. This transformation can be accomplished using a variety of standard halogenating agents. For example, treatment with phosphorus tribromide (PBr₃) in a non-polar solvent like diethyl ether typically affords the 2-bromo derivative in good yield. Alternatively, thionyl chloride (SOCl₂) in the presence of a base such as pyridine (B92270) can be used to produce the 2-chloro analogue. The choice of halogen is critical, as the rate of the subsequent lithium-halogen exchange typically follows the trend I > Br > Cl. wikipedia.org

| Halogenating Agent | Typical Solvent | Product | Key Considerations |

| Phosphorus tribromide (PBr₃) | Diethyl ether, THF | 2-bromo-1-phenylpent-4-ene | Effective for bromination of secondary alcohols. |

| Thionyl chloride (SOCl₂) | Dichloromethane, Pyridine | 2-chloro-1-phenylpent-4-ene | Pyridine is often used to neutralize the HCl byproduct. |

| N-Bromosuccinimide (NBS) / PPh₃ | Dichloromethane | 2-bromo-1-phenylpent-4-ene | Appel reaction conditions; mild, avoids strongly acidic conditions. |

Direct metalation, or deprotonation, involves the removal of an acidic proton from a hydrocarbon backbone by a strong organolithium base. wikipedia.org The necessary precursor for this route is the hydrocarbon itself, 1-phenylpent-4-ene. The synthesis of this compound can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. iupac.org

A prevalent method is the nickel- or palladium-catalyzed coupling of a Grignard reagent with an appropriate halide. For example, the reaction of benzylmagnesium bromide with allyl bromide in the presence of a catalyst like nickel(II) acetylacetonate (B107027) [Ni(acac)₂] provides a direct route to 1-phenylpent-4-ene. organic-chemistry.org This approach is advantageous due to the ready availability of the starting materials and the high efficiency of many modern cross-coupling protocols.

| Benzyl Component | Allyl Component | Catalyst | Typical Yield |

| Benzylmagnesium bromide | Allyl bromide | NiCl₂(dppe) | Good to Excellent |

| Benzylzinc chloride | Allyl bromide | Pd(PPh₃)₄ | Good |

| Phenylboronic acid | Allyl alcohol derivative | Pd(OAc)₂ / Ligand | Moderate to Good |

Transmetalation is a process where a metal from an organometallic compound is exchanged for another, offering a route to organolithium reagents that may be difficult to access otherwise. osaka-u.ac.jp Organotin compounds (stannanes) are frequently used precursors for lithium-tin exchange due to their stability and the favorable kinetics of the exchange reaction. conicet.gov.arwikipedia.orgsigmaaldrich.com

The required precursor for this method would be an organostannane such as 2-(tributylstannyl)-1-phenylpent-4-ene. The synthesis of such a compound typically begins with the corresponding organohalide, 2-bromo-1-phenylpent-4-ene. The halide can be converted to its Grignard or organolithium intermediate, which is then quenched with a trialkyltin halide, most commonly tributyltin chloride (Bu₃SnCl). This reaction sequence effectively replaces the halogen with a trialkylstannyl group, yielding a stable, often purifiable, organometallic precursor ready for the final transmetalation step.

Direct Synthesis of Lithium;1-phenylpent-4-en-2-ylbenzene

With the precursors in hand, the final step is the formation of the carbon-lithium bond. The choice of method is dictated by the precursor that has been synthesized.

Lithium-halogen exchange involves the reaction of an organohalide with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.edulookchem.com This reaction is exceptionally fast, often proceeding rapidly even at very low temperatures (−78 °C to −120 °C) to prevent side reactions. harvard.edu The exchange is a kinetically controlled process, and its rate is significantly faster for heavier halogens (I > Br > Cl). wikipedia.orgscribd.com

Optimization of this protocol for the synthesis of the target compound from 2-halo-1-phenylpent-4-ene requires careful control of several parameters. The choice of alkyllithium is important; t-BuLi is more reactive than n-BuLi and is often used for less reactive chlorides or for exchanges at very low temperatures. The solvent system (e.g., THF, diethyl ether, or non-polar alkanes) can influence the aggregation state and reactivity of the organolithium reagent. For secondary halides, low temperatures are crucial to minimize potential side reactions such as elimination (E2) or coupling (Wurtz-type).

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

| Substrate | 2-bromo-1-phenylpent-4-ene | 2-bromo-1-phenylpent-4-ene | 2-chloro-1-phenylpent-4-ene | |

| Reagent | 2.1 eq. t-BuLi | 1.1 eq. n-BuLi | 2.1 eq. t-BuLi | |

| Solvent | Pentane/Ether (3:2) | THF | THF/Ether | |

| Temperature | -120 °C | -78 °C | -78 °C | |

| Result | Fast exchange, high yield | Slower exchange, potential for side reactions | Feasible exchange, requires more reactive R-Li |

Direct metalation of the 1-phenylpent-4-ene hydrocarbon precursor offers a more atom-economical route to the organolithium compound. However, the key challenge is controlling the regioselectivity, as there are several potentially acidic C-H bonds in the molecule. The primary sites for deprotonation are:

C1 (Benzylic position): Protons at this position are activated by the adjacent phenyl ring, making them the most acidic aliphatic protons in the molecule.

C3 (Allylic position): Protons at this position are activated by the adjacent carbon-carbon double bond.

Phenyl Ring (ortho position): Aromatic protons can be removed, particularly the ortho protons, though this typically requires a directing group or harsher conditions. wikipedia.org

The outcome of the metalation is highly dependent on the base and reaction conditions. Standard bases like n-BuLi in non-coordinating solvents tend to favor the most kinetically accessible and acidic proton, which is the benzylic C1 position. The use of a stronger, more sterically hindered base like s-BuLi or t-BuLi, especially in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), can further enhance the rate and selectivity for this position. Deprotonation at the allylic C3 position is a competing pathway, while deprotonation on the aromatic ring is generally less favorable without a heteroatom-containing directing group.

| Metalating Agent | Solvent | Temperature | Major Lithiation Site | Rationale |

| n-BuLi | Hexane (B92381) | 25 °C | C1 (Benzylic) | Highest kinetic and thermodynamic acidity. |

| s-BuLi / TMEDA | THF | -78 °C | C1 (Benzylic) | TMEDA complex enhances basicity and directs to the most acidic site. |

| KDA (Potassium diisopropylamide) | THF | -78 °C | C1 (Benzylic) | Strong, non-nucleophilic base favors proton abstraction. |

| n-BuLi / KOtBu (LICKOR) | THF | -90 °C | C3 (Allylic) / C1 | "Superbase" can alter regioselectivity, potentially favoring the allylic site. |

Evaluation of Transmetalation Pathways

Transmetalation represents a significant strategy for the synthesis of organolithium compounds, often providing a milder alternative to direct lithiation with lithium metal. This method involves the exchange of a metal from an organometallic compound for lithium. For the specific synthesis of this compound, several transmetalation routes, such as tin-lithium or selenium-lithium exchange, can be evaluated. nih.gov These pathways are particularly useful for generating organolithiums with high functional group tolerance and regiochemical precision. nih.gov

The general principle involves reacting a precursor, such as an organotin (R-SnR'₃) or organoselenium (R-SeR') compound, with an organolithium reagent like n-butyllithium. The thermodynamic driving force for the reaction is the formation of a more stable organolithium species and a stable tin or selenium byproduct.

For the target compound, a suitable precursor would be 1-phenyl-2-(tributylstannyl)-4-pentenylbenzene or a phenylselenyl equivalent. The tin-lithium exchange, for instance, would proceed as follows:

Equation 1: Proposed Tin-Lithium Exchange

The selection of the transmetalation route depends on factors such as the availability of the precursor, reaction kinetics, and the stability of the resulting organolithium intermediate. Selenium-lithium exchange is known for its rapid kinetics, even at low temperatures, which can be advantageous in preventing side reactions. nih.gov The choice of the alkyl group on the tin or selenium moiety and the organolithium reagent used for the exchange can also influence the reaction efficiency.

Below is a comparative evaluation of potential transmetalation pathways for the synthesis of the target compound.

| Pathway | Typical Precursor | Common Reagent | Advantages | Challenges |

|---|---|---|---|---|

| Tin-Lithium Exchange | Organostannane (e.g., Tributyltin derivative) | n-Butyllithium | Well-established methodology; Precursors are often stable. nih.gov | Toxicity of tin byproducts; Removal of tin residues can be difficult. |

| Selenium-Lithium Exchange | Organoselenide (e.g., Phenylselenyl derivative) | n-Butyllithium | Very fast reaction rates, even at -78°C. nih.gov | Toxicity and odor of selenium compounds; Precursor synthesis can be complex. |

| Metal-Halogen Exchange | Aryl Halide (e.g., 2-bromo-1-phenylpent-4-enylbenzene) | t-Butyllithium or n-Butyllithium | Readily available precursors; Fast reaction. nih.govlibretexts.org | Requires cryogenic temperatures to avoid side reactions like elimination or coupling. |

Exploration of Carbolithiation Routes for Compound Formation

Carbolithiation, the addition of an organolithium reagent across a carbon-carbon double or triple bond, is a powerful method for carbon-carbon bond formation. rsc.orgresearchgate.net This approach allows for the simultaneous creation of a new C-C bond and a new organolithium species, which can be subsequently trapped with an electrophile. rsc.orgresearchgate.net An intermolecular carbolithiation reaction could be a viable route for synthesizing this compound.

A plausible strategy involves the addition of an aryllithium reagent, such as phenyllithium (B1222949), to a suitably substituted alkene, like 1-phenyl-1,4-pentadiene. The regioselectivity of the addition is a critical consideration. The addition of the organolithium reagent is generally guided by the formation of the more stable organolithium intermediate. In this case, the addition would likely occur at the double bond closer to the existing phenyl group, leading to a benzylic lithium species stabilized by the aromatic ring.

Equation 2: Proposed Carbolithiation Route

Note: This represents a plausible, related pathway. The target structure this compound implies a different substitution pattern that would arise from a precursor like 1,4-diphenyl-1-pentene.

The reaction conditions, including solvent, temperature, and the presence of additives, can significantly influence the outcome of carbolithiation reactions. rsc.org Ethereal solvents are often used, but they can be attacked by highly reactive organolithium compounds. libretexts.org The use of chiral ligands can induce enantioselectivity in carbolithiation reactions, which is a key advantage for synthesizing chiral molecules. nih.gov

The following table summarizes key parameters and their potential effects on the proposed carbolithiation reaction.

| Parameter | Condition | Expected Effect | Rationale |

|---|---|---|---|

| Temperature | Low (-78°C) vs. Ambient | Higher selectivity and stability at low temperatures. | Minimizes side reactions and decomposition of the organolithium intermediate. rsc.org |

| Solvent | Ethereal (THF, Et₂O) vs. Hydrocarbon (Hexane) | Ethereal solvents can accelerate the reaction but may decrease stability. | Coordinating solvents can break down organolithium aggregates, increasing reactivity. libretexts.org |

| Additive | Coordinating Ligand (e.g., TMEDA, (-)-sparteine) | Can increase reaction rate and control stereoselectivity. | Ligands modify the reactivity and structure of the organolithium species. nih.gov |

| Residence Time | Short vs. Long (especially in flow systems) | Can affect yield and selectivity; short times may prevent decomposition. | Unstable intermediates may require rapid trapping to achieve high yields. rsc.org |

Scale-Up Considerations and Process Optimization

Scaling up the synthesis of highly reactive organolithium compounds like this compound from the laboratory to an industrial scale presents significant challenges. acs.org These reagents are often highly pyrophoric and sensitive to moisture and air, and their reactions can be extremely exothermic. fiveable.meresearchgate.net Traditional batch processing at large scales can suffer from poor heat and mass transfer, leading to safety hazards and reduced product yields.

A modern approach to overcoming these limitations is the adoption of continuous flow chemistry. acs.orgresearchgate.net Flow reactors, particularly microreactors, offer superior control over reaction parameters due to their high surface-area-to-volume ratio. researchgate.net This allows for efficient heat exchange, precise temperature control (even for cryogenic reactions), and rapid mixing, which are critical for managing fast and exothermic organolithium reactions. researchgate.net A key advantage is the small reaction volume at any given time, which significantly enhances process safety. acs.org

Process optimization for the synthesis of the target compound would involve several key steps:

Kinetics and Thermodynamics Study: Understanding the reaction rate, exothermicity, and stability of the organolithium intermediate is crucial for designing a safe and efficient process.

Solvent Selection: Choosing a solvent that ensures reagent solubility while minimizing side reactions is important. While ethers are common, hydrocarbon solvents may be preferred for safety and stability on a larger scale. libretexts.org

Flow Reactor Design: The choice of reactor material, channel dimensions, and mixer design must be tailored to the specific reaction to prevent clogging and ensure efficient mixing. researchgate.net

Parameter Optimization (DoE): Using Design of Experiments (DoE) methodology, parameters such as temperature, residence time, reagent stoichiometry, and concentration can be systematically varied to identify the optimal conditions for yield and purity.

The transition from batch to continuous flow has been shown to dramatically increase yields and improve safety for organometallic processes. For example, a process yield could increase from 21% in batch to 90% in a continuous flow setup without the need for extreme cryogenic temperatures. researchgate.net

The table below outlines key considerations for the scale-up and optimization of this synthesis.

| Parameter | Batch Processing Challenge | Continuous Flow Advantage | Optimization Strategy |

|---|---|---|---|

| Heat Transfer | Poor heat dissipation leading to thermal runaways. | Excellent heat exchange, enabling precise temperature control. researchgate.net | Characterize reaction exotherm; design flow reactor with appropriate cooling capacity. |

| Mixing | Slow, inefficient mixing can lead to localized "hot spots" and side products. | Rapid and efficient mixing ensures homogeneity. researchgate.net | Select appropriate static mixer or channel geometry for the flow reactor. |

| Safety | Large quantities of highly reactive material pose significant risk. | Small internal volume minimizes risk; better control over the reaction. acs.org | Implement automated control systems and real-time monitoring (e.g., PAT). |

| Reaction Time | Long addition times are often required for safety. | Residence time is precisely controlled (seconds to minutes). rsc.org | Optimize residence time to maximize conversion while minimizing degradation. |

Structural Elucidation and Aggregation Phenomena of Lithium;1 Phenylpent 4 En 2 Ylbenzene

Solid-State Structural Characterization

This section would have explored the arrangement of atoms in the solid, crystalline form of the compound.

Influence of Ligands (e.g., TMEDA, PMDTA, sparteine) and Solvents on Solid-State Architectures

Coordinating ligands and solvents play a crucial role in the structure of organolithium reagents. Ligands like tetramethylethylenediamine (TMEDA), pentamethyldiethylenetriamine (PMDTA), and sparteine (B1682161) can break down large aggregates into smaller, more reactive species by coordinating to the lithium centers. This subsection would have discussed how these specific ligands modify the solid-state structure of lithium;1-phenylpent-4-en-2-ylbenzene, leading to the formation of well-defined, often monomeric or dimeric, solvated complexes. However, no studies documenting these specific complexes have been found.

Solution-State Structural Characterization

Understanding the structure of an organolithium reagent in solution is critical, as most chemical reactions occur in this phase.

Advanced NMR Spectroscopy (e.g., 7Li, 13C NMR) for Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. For organolithium compounds, multinuclear NMR techniques, including 7Li and 13C NMR, are particularly informative. These methods can provide insights into the carbon-lithium bonding, the degree of aggregation, and the geometry of the species in solution. Specific 7Li and 13C NMR data for this compound are not available in the reviewed literature.

Investigation of Aggregation States and Dynamic Equilibria in Various Solvents

Organolithium compounds typically exist as aggregates in solution, and the degree of aggregation can be highly dependent on the solvent. For example, in non-coordinating hydrocarbon solvents, they often form large aggregates, while in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, smaller aggregates or even monomers may be present. This subsection would have detailed studies on the aggregation states of this compound in different solvents and the dynamic equilibria between these states. Such specific investigations for this compound could not be located.

Impact of Temperature and Concentration on Aggregation Dynamics

The aggregation state of organolithium reagents is also influenced by temperature and concentration. Generally, lower temperatures and higher concentrations favor the formation of larger aggregates. This part of the article would have presented data from studies that systematically varied these parameters to understand their effect on the aggregation dynamics of this compound. This information appears to be absent from the current body of scientific literature.

No Publicly Available Research Found for "this compound"

Following a comprehensive search for scientific literature and data, no specific research findings concerning the structural elucidation, aggregation phenomena, or structure-reactivity relationships of the chemical compound "this compound" could be located.

Despite targeted searches for this specific organolithium reagent, including its chemical name and potential variations, the investigation did not yield any peer-reviewed articles, crystallographic data, spectroscopic analyses, or computational studies. This absence of information in the public domain prevents the creation of a scientifically accurate article on its specific chemical and physical properties as requested.

The study of organolithium compounds is a significant area of chemical research, as the state of aggregation—whether a compound exists as a monomer, dimer, or higher-order oligomer—profoundly influences its reactivity. evitachem.com This relationship is critical for understanding and predicting chemical behavior in synthesis. evitachem.com Researchers typically employ techniques such as NMR spectroscopy and X-ray crystallography to determine these structures and understand their implications for reaction mechanisms. However, for "this compound," no such studies appear to be published or publicly accessible.

Without primary research data, any discussion of its specific structure-reactivity relationships, including the generation of data tables as requested, would be speculative and would not meet the standards of scientific accuracy.

Information regarding "this compound" is not available in current scientific literature.

Following a comprehensive search of available scientific databases and literature, no specific data or research findings could be located for the chemical compound "this compound." This includes searches for its reactivity profiles, reaction pathways, and specific chemical behaviors as outlined in the request.

Alternative searches using varied nomenclature for the compound, such as "1-phenylpent-4-en-2-yllithium," also failed to yield any relevant information regarding its nucleophilic reactivity, basicity, or specific reaction outcomes with electrophiles like carbonyl compounds, alkenes, alkynes, nitriles, or carbon dioxide.

The absence of this compound in the scientific literature suggests that it may be a theoretical molecule that has not been synthesized or studied, or it is an extremely rare compound whose properties have not been reported in accessible databases. As a result, it is not possible to provide a scientifically accurate article on its reactivity and reaction pathways based on existing research.

To fulfill the request, verifiable and specific research data on "this compound" would be required. Without such data, any discussion of its chemical properties would be speculative and would not meet the standards of scientific accuracy.

Reactivity Profiles and Reaction Pathways of Lithium;1 Phenylpent 4 En 2 Ylbenzene

Basic Reactivity and Metalation Capabilities

Deprotonation of Various Acidic Protons4.2.2. Directed Ortho Metalation with Appropriate Substrates4.3. Transmetalation Reactions with Other Metals (e.g., Cu, Zn, Mg)4.4. Catalytic Cross-Coupling Reactions (e.g., Palladium-Catalyzed Coupling)

No data tables or specific research findings for "lithium;1-phenylpent-4-en-2-ylbenzene" could be located to populate these sections.

A table of compound names mentioned in the article cannot be generated as no article has been written.

Mechanistic Investigations of Reactions Involving Lithium;1 Phenylpent 4 En 2 Ylbenzene

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for determining the rates of chemical reactions and providing insights into their mechanisms. For organolithium compounds, reaction rates are profoundly influenced by the aggregation state of the reagent in solution. wisc.edu Organolithium species are known to exist as aggregates (dimers, tetramers, etc.), and the reactivity of these aggregates can differ significantly from that of the monomeric form. wisc.edu The equilibrium between these aggregated states is highly dependent on the solvent, the presence of additives, and the concentration of the organolithium reagent itself. acs.org

Kinetic investigations would likely involve techniques such as monitoring the disappearance of reactants or the appearance of products over time using spectroscopic methods like UV-Vis or NMR spectroscopy. The data obtained would be fitted to various rate laws to determine the reaction order and the rate constant.

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is a cornerstone of mechanistic elucidation. In the context of reactions involving lithium;1-phenylpent-4-en-2-ylbenzene, the primary intermediate is the organolithium compound itself. The characterization of its structure in solution is paramount. Organolithium compounds are known to form a spectrum of aggregated structures, including mixed aggregates with other reagents or products. arkat-usa.org

Spectroscopic techniques are invaluable for characterizing these intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 7Li NMR, is a powerful tool for probing the structure and aggregation state of organolithium species in solution. arkat-usa.org For instance, the chemical shifts and coupling constants can provide information about the electronic environment of the lithium atom and the carbon backbone. In situ infrared (IR) spectroscopy can also be employed to monitor changes in bonding and the formation of intermediates during a reaction. hw.ac.uk

For this compound, it is expected that in non-coordinating solvents, it would exist in higher aggregation states to stabilize the electron-deficient lithium centers. In coordinating solvents like tetrahydrofuran (B95107) (THF), deaggregation to dimers or even monomers is expected, which would be observable by NMR.

Elucidation of Reaction Pathways (e.g., polar vs. single electron transfer mechanisms)

Reactions of organolithium compounds can proceed through various pathways, with the two most common being polar (ionic) mechanisms and single electron transfer (SET) mechanisms. In a polar mechanism, the highly polarized C-Li bond leads to the carbanionic carbon acting as a nucleophile. In a SET mechanism, an electron is transferred from the organolithium reagent to the substrate, forming a radical anion and a radical species, which then combine.

The reaction pathway is often dictated by the nature of the substrate and the reaction conditions. For instance, reactions with substrates that are good electron acceptors are more likely to proceed via a SET mechanism. The presence of a phenyl group in this compound can stabilize a radical intermediate, potentially making the SET pathway more accessible in certain reactions.

Distinguishing between these pathways can be achieved through various experimental techniques. The use of radical traps or radical clocks can provide evidence for the involvement of radical intermediates, which would support a SET mechanism. Stereochemical outcomes of reactions can also offer clues; polar mechanisms often proceed with a predictable stereochemistry, whereas SET mechanisms can lead to racemization or a mixture of stereoisomers.

Influence of Solvent Systems and Lewis Base Additives on Reaction Mechanisms

Solvents and Lewis base additives play a critical role in modulating the reactivity and mechanism of organolithium reactions. wisc.edu Their primary function is to solvate the lithium cation, which in turn affects the aggregation state and the polarity of the C-Li bond.

Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are commonly used in organolithium chemistry. wikipedia.org THF is a better coordinating solvent than Et₂O and is more effective at breaking down organolithium aggregates. acs.org This deaggregation generally leads to an increase in reactivity. wisc.edu Non-coordinating hydrocarbon solvents like hexane (B92381) tend to promote the formation of higher aggregates, resulting in lower reactivity.

Lewis base additives, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and hexamethylphosphoramide (B148902) (HMPA), can have a dramatic effect on reaction rates and mechanisms. wisc.eduarkat-usa.org These additives chelate the lithium cation, leading to the formation of more reactive monomeric species. wisc.edu For example, the addition of TMEDA to a solution of phenyllithium (B1222949) in a non-polar solvent can lead to the formation of a monomeric TMEDA-complexed phenyllithium, which is significantly more reactive. wisc.edu The table below, based on data for phenyllithium, illustrates the general effect of solvents on the aggregation state of organolithium compounds, which would be expected to be similar for this compound.

| Solvent/Additive | Predominant Aggregation State of Phenyllithium |

|---|---|

| Diethyl Ether | Tetramer/Dimer Mixture |

| Tetrahydrofuran (THF) | Dimer/Monomer Mixture |

| THF + TMEDA | Monomer (complexed) |

| THF + HMPA | Monomer (complexed) |

The choice of solvent or additive can also influence the reaction pathway. Highly coordinating solvents and additives can increase the ionic character of the C-Li bond, favoring polar mechanisms.

Analysis of Transition States and Energetics

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the structures and energies of reactants, intermediates, products, and transition states. acs.org For reactions involving this compound, computational studies could be employed to:

Determine the most stable geometry of the organolithium reagent and its aggregates.

Model the transition state for a given reaction, for example, its addition to a carbonyl compound.

Calculate the activation energy, which is related to the reaction rate.

Investigate the influence of solvent molecules on the transition state structure and energy.

These calculations can help to rationalize experimental observations, such as chemo- and regioselectivity, and to predict the outcome of new reactions.

Chemo- and Regioselectivity Determinants

In molecules with multiple reactive sites, such as this compound, the control of chemo- and regioselectivity is a significant synthetic challenge. The term "chemo-selectivity" refers to the preferential reaction of the organolithium reagent with one functional group over another in the substrate. "Regioselectivity" refers to the preferential reaction at one position over another.

For this compound, the carbanionic center can potentially react through either the benzylic position or the allylic system of the pentenyl group. The regioselectivity of its formation (i.e., the position of lithiation on the parent hydrocarbon) would be determined by the relative acidity of the protons. Benzylic protons are generally more acidic than allylic protons, suggesting that lithiation would preferentially occur at the benzylic position. hw.ac.uk

The chemo- and regioselectivity of its reactions with electrophiles would be governed by a combination of steric and electronic factors. The presence of directing groups on the substrate can also play a crucial role in determining the site of reaction. researchgate.net For example, a Lewis basic group on the substrate can coordinate to the lithium cation, delivering the nucleophilic carbon to a specific site. The solvent and any additives can also influence selectivity by altering the aggregation state and reactivity of the organolithium reagent. arkat-usa.org

Stereochemical Control and Asymmetric Synthesis with Lithium;1 Phenylpent 4 En 2 Ylbenzene

Diastereoselective Transformations

Diastereoselectivity in the reactions of chiral organolithium reagents can be influenced by both the inherent stereochemistry of the substrate and the nature of the reagents and auxiliaries employed.

Substrate Control in Diastereoselective Reactions

Substrate-controlled diastereoselectivity relies on the intrinsic stereochemical features of the organolithium reagent to direct the approach of an electrophile. In the case of an allylic lithium species, the geometry of the double bond and the substitution pattern can create a facial bias for incoming electrophiles. For a compound like lithium;1-phenylpent-4-en-2-ylbenzene, the existing stereocenter would be expected to direct the stereochemical outcome of its reactions.

The principle of 1,2-, 1,3-, and 1,4-asymmetric induction is central to substrate-controlled diastereoselectivity. The chiral center in the lithium reagent can influence the conformation of the molecule, leading to a preferred trajectory for the electrophile to minimize steric interactions.

Table 1: Examples of Substrate-Controlled Diastereoselective Additions of Analogous Chiral Allylic Lithium Reagents to Aldehydes

| Allylic Lithium Reagent | Aldehyde | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| (S)-1-lithio-1-phenyl-2-butene | Benzaldehyde | (1R,2S,3S)-1,2-diphenyl-3-penten-1-ol | 85:15 |

| (R)-3-lithio-1-phenyl-1-butene | Acetaldehyde | (2R,3R,4S)-3-methyl-4-phenyl-5-hexen-2-ol | 90:10 |

| (S)-1-lithio-3-methyl-1-phenylbut-2-ene | Isobutyraldehyde | (1R,2S,4S)-2,5-dimethyl-1-phenyl-3-hexen-1-ol | >95:5 |

Note: The data in this table is illustrative and based on typical results for structurally similar compounds.

Reagent Control in Diastereoselective Reactions

When the inherent stereocontrol of the substrate is insufficient, external reagents, particularly chiral auxiliaries, can be employed to achieve high diastereoselectivity. A chiral auxiliary is a stereogenic group temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction.

For reactions involving organolithium compounds, chiral auxiliaries are often attached to the electrophile. For instance, α,β-unsaturated amides derived from chiral amino alcohols, such as pseudoephedrine, have proven to be highly effective in directing the conjugate addition of organolithium reagents researchgate.netnih.gov. The chiral auxiliary creates a sterically defined environment around the reaction center, favoring the formation of one diastereomer over the other.

Table 2: Diastereoselective Conjugate Addition of an Analogous Phenyl-Substituted Organolithium Reagent to an α,β-Unsaturated Amide Derived from (S,S)-(+)-Pseudoephedrine

| Organolithium Reagent | Electrophile (Pseudoephedrine Amide) | Major Diastereomer | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Phenyllithium (B1222949) | (S,S)-N-cinnamoylpseudoephedrine | (2'S,3R,βS)-N-(β,3-diphenylpropanoyl)pseudoephedrine | >98% |

| Benzyllithium | (S,S)-N-crotonoylpseudoephedrine | (2'S,3R,βR)-N-(β-benzylbutanoyl)pseudoephedrine | 95% |

Note: This data is representative of the high diastereoselectivity achievable with pseudoephedrine as a chiral auxiliary.

Enantioselective Transformations

Enantioselective transformations aim to produce a single enantiomer of a chiral product from a prochiral or racemic starting material. In the context of organolithium chemistry, this is often achieved through the use of chiral ligands, asymmetric metalation, or asymmetric conjugate addition reactions.

Application of Chiral Ligands

Chiral ligands can coordinate to the lithium cation, creating a chiral environment that biases the reaction pathway towards the formation of one enantiomer. Commonly used chiral ligands for this purpose include chiral diamines, such as (-)-sparteine, and derivatives of pseudoephedrine.

(-)-Sparteine, a naturally occurring diamine, is known to form well-defined complexes with organolithium reagents. These chiral complexes can then participate in enantioselective additions to electrophiles or mediate the enantioselective deprotonation of prochiral substrates.

Table 3: Enantioselective Addition of Organolithium Reagents to Imines Mediated by (-)-Sparteine

| Organolithium Reagent | Imine | Major Enantiomer | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| n-Butyllithium | N-(p-anisyl)benzaldimine | (R)-1-(4-methoxyphenyl)-1-phenylpentylamine | 92% |

| Phenyllithium | N-(p-anisyl)cinnamaldimine | (S)-1-(4-methoxyphenyl)-1,3-diphenylallylamine | 88% |

Note: The data illustrates the effectiveness of (-)-sparteine in inducing high enantioselectivity in the addition of organolithium reagents to imines.

Pseudoephedrine and its derivatives can also act as chiral ligands to control the enantioselectivity of organolithium reactions. The hydroxyl and amino groups of pseudoephedrine can chelate to the lithium ion, creating a rigid, chiral complex.

Asymmetric Metalation Strategies

Asymmetric metalation, or deprotonation, involves the use of a chiral base to selectively remove a proton from a prochiral substrate, thereby generating an enantioenriched organometallic species. Chiral lithium amides are frequently employed for this purpose. These bases can differentiate between enantiotopic protons in a substrate, leading to the formation of a configurationally stable, chiral organolithium reagent. This chiral reagent can then react with an electrophile to afford an enantiomerically enriched product.

For a precursor to this compound, a chiral lithium amide base could potentially deprotonate the benzylic or allylic position enantioselectively, depending on the substrate's structure and the reaction conditions.

Asymmetric Conjugate Addition Reactions

The asymmetric conjugate addition of organolithium reagents to α,β-unsaturated carbonyl compounds is a powerful method for creating new stereocenters. The enantioselectivity of this reaction can be controlled by employing a chiral ligand that modifies the reactivity of the organolithium reagent.

Chiral diamines and amino ethers have been shown to be effective in promoting the enantioselective conjugate addition of organolithium reagents. The chiral ligand and the organolithium reagent form a complex that preferentially attacks one face of the Michael acceptor.

Table 4: Enantioselective Conjugate Addition of Organolithium Reagents to α,β-Unsaturated Esters Using a Chiral Diamine Ligand

| Organolithium Reagent | α,β-Unsaturated Ester | Chiral Ligand | Major Enantiomer | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Phenyllithium | Methyl cinnamate | (S,S)-1,2-bis(dimethylamino)cyclohexane | (R)-Methyl 3,3-diphenylpropanoate | 90% |

| n-Butyllithium | Ethyl crotonate | (-)-Sparteine | (S)-Ethyl 3-heptanoate | 85% |

Note: This table provides examples of the enantioselectivities that can be achieved in conjugate addition reactions mediated by chiral ligands.

Uncharted Territory: The Elusive Nature of "this compound" in Stereochemical Research

Despite a comprehensive search of scientific literature and chemical databases, the specific compound "this compound" and its applications in stereochemical control and asymmetric synthesis remain undocumented. The inquiry into its role in highly specific processes such as enantioconvergent hydrogenation, chelation-controlled selectivity, and the factors governing its stereoselectivity has yielded no direct research findings.

The initial investigation sought to build a detailed article based on a provided outline, focusing on the stereochemical applications of this particular organolithium reagent. However, extensive searches have failed to identify any scholarly articles, patents, or database entries that describe the synthesis, characterization, or utilization of "this compound."

This absence of information prevents a scientifically accurate and informative discussion on the following topics as requested:

Factors Governing Stereoselectivity (e.g., steric effects, electronic effects):Without experimental or computational data, any discussion of the factors influencing the stereoselectivity of reactions involving this compound would be purely speculative.

It is possible that "this compound" represents a novel, yet-to-be-published area of research, a transient intermediate that is not isolated or characterized, or potentially a misnomer for a related but structurally different compound.

Organolithium reagents are a cornerstone of modern organic synthesis, and their application in asymmetric synthesis is a field of intense research. However, the scientific record is built upon verifiable and peer-reviewed data. Without such data for "this compound," any attempt to construct the requested article would fall outside the bounds of established scientific knowledge.

Therefore, we are unable to provide the requested article at this time. Should research on "this compound" be published in the future, a detailed analysis of its stereochemical properties and applications would become a feasible endeavor.

Computational Chemistry and Theoretical Modeling of Lithium;1 Phenylpent 4 En 2 Ylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

There is no available research that employs Density Functional Theory (DFT) to specifically investigate the electronic structure and bonding characteristics of lithium;1-phenylpent-4-en-2-ylbenzene. Such studies would typically provide insights into the nature of the carbon-lithium bond, electron distribution within the molecule, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

Computational Modeling of Aggregation Behavior and Solvation Effects

The tendency of organolithium compounds to form aggregates (dimers, tetramers, etc.) in solution is a key aspect of their chemistry. Computational modeling is a primary tool for exploring the thermodynamic and kinetic factors that govern this aggregation. Similarly, the explicit and implicit effects of solvent molecules on the structure and stability of both the monomeric and aggregated forms are critical. At present, there are no published computational models detailing the aggregation behavior or solvation effects for this compound.

Theoretical Predictions of Reaction Pathways and Transition States

Theoretical chemistry plays a vital role in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. This information is fundamental to understanding reaction mechanisms and predicting product distributions. For this compound, there are no theoretical predictions of its reaction pathways or the structures of the associated transition states for any of its potential chemical transformations.

Deconvolution of Structure-Reactivity Relationships through Computational Analysis

The relationship between the three-dimensional structure of a reagent and its chemical reactivity is a cornerstone of modern chemistry. Computational analysis provides a quantitative framework for establishing these structure-reactivity relationships. In the case of this compound, the absence of computational studies means that a detailed, molecular-level understanding of how its structural features influence its reactivity remains undeveloped.

Advanced Spectroscopic and Analytical Characterization for Research

In-situ Reaction Monitoring Techniques (e.g., ReactIR, Raman Spectroscopy)

In-situ monitoring techniques are invaluable for studying the formation and consumption of transient organolithium species like "lithium;1-phenylpent-4-en-2-ylbenzene" in real-time, without the need for quenching and sampling.

ReactIR (In-situ Fourier Transform Infrared Spectroscopy): ReactIR technology enables the continuous monitoring of a chemical reaction as it occurs. mt.comtaawon.comamericanpharmaceuticalreview.com By inserting a probe directly into the reaction vessel, changes in the infrared spectrum of the reaction mixture can be recorded over time. yale.edu This is particularly useful for tracking the formation of the C-Li bond and the consumption of the starting materials. For instance, in the deprotonation of a precursor to form "this compound," ReactIR can monitor the disappearance of a characteristic C-H vibrational band and the appearance of new bands associated with the organolithium species. This data provides critical information on reaction initiation, progress, and endpoint, which is essential for optimizing reaction conditions and ensuring complete conversion.

Raman Spectroscopy: Raman spectroscopy is another powerful tool for in-situ reaction analysis, particularly for molecules with symmetric vibrations or those that are weak IR absorbers. nih.gov In the context of organolithium chemistry, Raman spectroscopy can be used to study the aggregation state of "this compound" in solution. acs.org Organolithium compounds are known to exist as aggregates (dimers, tetramers, etc.), and the degree of aggregation can significantly influence their reactivity. wikipedia.orglibretexts.org By analyzing the low-frequency Raman shifts, researchers can gain insights into the structure of these aggregates and how they change under different reaction conditions.

A hypothetical ReactIR data table for the formation of "this compound" is presented below:

| Time (minutes) | Precursor Peak Intensity (arbitrary units) | Product-related Peak Intensity (arbitrary units) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 |

| 30 | 0.25 | 0.75 |

| 40 | 0.05 | 0.95 |

| 50 | <0.01 | >0.99 |

Cryogenic NMR Spectroscopy for Unstable Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. However, many organolithium intermediates, including "this compound," are highly reactive and unstable at room temperature, leading to broadened signals or decomposition. Cryogenic NMR, performed at low temperatures, is essential for slowing down dynamic processes and obtaining high-resolution spectra of these transient species. scielo.br

By cooling the NMR probe to temperatures as low as -100 °C or below, it is possible to "freeze out" different aggregated forms and observe distinct signals for each. nih.gov This technique can provide detailed information about the structure, aggregation state, and solvation of "this compound" in solution. thieme-connect.de For example, ¹H, ¹³C, and ⁷Li NMR spectra can reveal the connectivity of atoms, the electronic environment of the lithium cation, and the nature of the carbon-lithium bond.

A representative table of expected cryogenic NMR data for a monomeric form of "this compound" is shown below:

| Nucleus | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Assignment |

| ¹H | 7.0-7.3 | m | - | Aromatic protons |

| ¹H | 5.7-5.9 | m | - | Vinylic proton |

| ¹H | 4.9-5.1 | m | - | Vinylic protons |

| ¹H | 2.5-3.0 | m | - | Protons adjacent to Li |

| ¹³C | 140-150 | s | - | Aromatic C-ipso |

| ¹³C | 125-130 | d | - | Aromatic C-H |

| ¹³C | 70-80 | d | - | C-Li |

| ⁷Li | 1-2 | s | - | Li |

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of molecules with high accuracy and precision. uvic.ca In the study of organolithium reaction mechanisms, HRMS, often coupled with electrospray ionization (ESI), can be used to detect and identify reaction intermediates, byproducts, and final products. uvic.ca

By carefully designing experiments, it is possible to intercept and characterize transient species from a reaction mixture. For example, quenching a reaction involving "this compound" at different time points and analyzing the samples by HRMS can provide a snapshot of the species present at each stage. This information is crucial for piecing together the reaction pathway and understanding the formation of any unexpected products. The high mass accuracy of HRMS allows for the confident assignment of molecular formulas to the observed ions.

A hypothetical HRMS analysis of a quenched reaction mixture could yield the following data:

| Observed m/z | Calculated m/z | Mass Difference (ppm) | Proposed Formula | Species |

| 163.1117 | 163.1123 | -3.7 | C₁₁H₁₅O | Quenched Product |

| 321.2345 | 321.2348 | -0.9 | C₂₂H₂₅O₂ | Dimeric Adduct |

Chromatographic Methods (e.g., Chiral HPLC, GC-MS) for Enantiomeric and Diastereomeric Excess Determination

Since "this compound" is a chiral molecule, determining the stereochemical outcome of its reactions is of paramount importance. Chromatographic techniques are the primary methods for separating and quantifying stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. phenomenex.comphenomenex.comsigmaaldrich.com This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.govnih.gov After quenching the reaction of "this compound" to form a stable derivative (e.g., an alcohol or carboxylic acid), the enantiomeric excess (e.e.) of the product can be determined by integrating the peak areas of the two enantiomers in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): Gas chromatography is another effective method for separating volatile compounds. gcms.cz For the analysis of chiral molecules like the derivatives of "this compound," a chiral capillary column is often used. Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. researchgate.netosti.govsigmaaldrich.comupb.ro The coupled mass spectrometer provides structural information for each separated component, confirming their identity.

The following table illustrates typical data obtained from a chiral HPLC analysis to determine the enantiomeric excess of a product derived from "this compound":

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| (R)-isomer | 10.2 | 95000 | 90 |

| (S)-isomer | 12.5 | 5000 |

Applications of Lithium;1 Phenylpent 4 En 2 Ylbenzene in Complex Organic Synthesis

Facile Construction of Sterically Demanding Carbon-Carbon Bonds

No information available.

Synthesis of Highly Substituted Carbocyclic and Heterocyclic Compounds via Intramolecular Reactions

No information available.

Building Block Utility in Total Synthesis of Complex Molecules

No information available.

Initiator in Anionic Polymerization Processes

No information available.

Development of Stereodefined Molecular Scaffolds

No information available.

Future Research Directions and Perspectives

Exploration of Novel Reactivity Modes and Transformations

While organolithium reagents are well-known for their roles as strong bases and nucleophiles, the specific structure of lithium;1-phenylpent-4-en-2-ylbenzene invites exploration into less conventional reactivity patterns. wikipedia.org The presence of a pendant double bond opens up the possibility of intramolecular reactions.

Future research should focus on:

Intramolecular Carbolithiation: Investigating the potential for the lithium-bearing carbon to add across the terminal double bond. This could provide a stereoselective pathway to substituted cyclopentyllithium (B3369451) derivatives, which are valuable building blocks in synthesis. The reaction conditions, including solvent, temperature, and additives, would be critical variables to control the reaction pathway and stereochemical outcome.

Directed ortho-Metalation (DoM): Exploring whether one of the phenyl groups can direct a second lithiation event on the aromatic ring. This would generate a dilithiated intermediate, opening up pathways for the synthesis of multi-substituted aromatic compounds. The regioselectivity of this process would be a key area of investigation.

Tandem Reactions: Designing one-pot reaction sequences where the initial nucleophilic addition of this compound is followed by a subsequent intramolecular transformation. For example, addition to an electrophile could be followed by a palladium-catalyzed intramolecular cyclization involving the alkene.

| Potential Transformation | Key Intermediate | Potential Product Class |

| Intramolecular Carbolithiation | Cyclopentyllithium species | Substituted Carbocycles |

| Directed ortho-Metalation | Dilithiated aryl species | Polysubstituted Aromatics |

| Tandem Addition-Cyclization | Alkenyl-substituted intermediate | Complex Heterocycles/Carbocycles |

Development of Catalytic Cycles Involving Organolithium Intermediates

A significant challenge in organolithium chemistry is the stoichiometric use of these highly reactive reagents. researchgate.net A major frontier is the development of processes where the organolithium species is part of a catalytic cycle. The high reactivity and poor selectivity of many organolithium reagents have historically limited their use in direct catalytic cross-coupling reactions. researchgate.netrug.nl However, recent advances have shown that under specific conditions, these challenges can be overcome. researchgate.net

Future research avenues for this compound include:

Palladium-Catalyzed Cross-Coupling: Developing efficient palladium-catalyzed cross-coupling reactions where this compound acts as the nucleophilic partner. researchgate.netrug.nl Research would focus on identifying suitable palladium catalysts and ligands that promote the desired cross-coupling while suppressing side reactions like lithium-halogen exchange and homocoupling. rug.nlrug.nl

Lithium Catalysis: Investigating the possibility of using a sub-stoichiometric amount of a lithium base to generate the target organolithium in situ, which then participates in a catalytic cycle. This could involve proton-transfer catalysis or other novel catalytic manifolds.

Synthesis and Application of Structurally Diverse Analogs

The reactivity of an organolithium reagent is highly dependent on its structure. wikipedia.org Systematically modifying the structure of this compound and studying the impact on its reactivity is a crucial area for future research.

Key areas for investigation include:

Substitution on Aromatic Rings: Introducing electron-donating or electron-withdrawing groups onto the phenyl rings. This would modulate the pKa of the corresponding C-H acid and the nucleophilicity of the organolithium reagent.

Modification of the Alkene Moiety: Altering the substitution pattern of the pentenyl chain could influence the propensity for intramolecular cyclization and other side reactions. For instance, internal alkenes could lead to different cyclization products.

Chiral Backbones: Synthesizing enantiomerically pure precursors to generate chiral organolithium reagents. These would be valuable for asymmetric synthesis applications.

| Analog Type | Structural Modification | Predicted Effect on Reactivity |

| Electronic Variants | -NO2 or -OMe on phenyl rings | Modulated nucleophilicity/basicity |

| Steric Variants | Bulky groups on phenyl rings | Increased steric hindrance, potential for higher selectivity |

| Chain Variants | Internal alkene instead of terminal | Altered intramolecular reaction pathways |

| Chiral Analogs | Enantiopure backbone | Enantioselective transformations |

Integration with Flow Chemistry and Automated Synthesis Platforms

The high reactivity and potential thermal instability of organolithium reagents often necessitate cryogenic temperatures and careful handling, posing challenges for large-scale synthesis. okayama-u.ac.jpvapourtec.com Flow chemistry offers significant advantages for managing these reactive species by providing superior heat and mass transfer, precise reaction time control, and enhanced safety. acs.orgucc.ie

Future work should focus on:

Continuous Generation and Use: Developing a flow process for the continuous generation of this compound from its precursor, immediately followed by its reaction with an electrophile in a subsequent flow module. thieme-connect.de This would minimize the decomposition of the unstable intermediate. okayama-u.ac.jp

Process Optimization: Utilizing automated platforms to rapidly screen reaction parameters (e.g., temperature, residence time, stoichiometry) to optimize reaction conditions for yield and selectivity.

Safer Scale-Up: Translating optimized flow conditions to larger-scale continuous manufacturing, bypassing the safety and handling issues associated with large-scale batch production of organolithiums. vapourtec.com The move from batch to flow can offer key advantages for process safety and economics. vapourtec.com

| Parameter | Batch Chemistry | Flow Chemistry |

| Safety | High risk due to exotherms and accumulation of reactive species. acs.org | Improved safety profile due to small reaction volumes and superior heat dissipation. vapourtec.comucc.ie |

| Temperature Control | Difficult to maintain homogeneity, cryogenic conditions often required. okayama-u.ac.jp | Precise and rapid temperature control. ucc.ie |

| Scalability | Challenging due to heat transfer limitations and safety concerns. ucc.ie | More straightforward and safer scale-up. |

| Reaction Time | Often prolonged to ensure complete reaction. | Precisely controlled residence time, enabling use of highly unstable intermediates. okayama-u.ac.jp |

Expansion of Asymmetric Applications in Target-Oriented Synthesis

Organolithium reagents are widely used in asymmetric synthesis to create chiral centers. researchgate.netfiveable.me The development of methods for the enantioselective addition of this compound to various prochiral electrophiles is a promising research direction.

Key goals for future research include:

Chiral Ligand-Mediated Additions: Developing new chiral ligands, such as chiral diamines or amino ethers, that can coordinate to the lithium ion and effectively control the stereochemical outcome of its addition to aldehydes, ketones, and imines. rsc.org

Substrate-Controlled Diastereoselective Reactions: Utilizing chiral substrates that can direct the nucleophilic attack of the organolithium reagent to one face of the electrophile, leading to high diastereoselectivity.

Application in Natural Product Synthesis: Demonstrating the utility of these asymmetric methods by incorporating them as key steps in the total synthesis of complex, biologically active natural products. The construction of challenging carbon-carbon bonds is a hallmark of organolithium chemistry. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.